Cas no 50700-72-6 (Vecuronium Bromide)

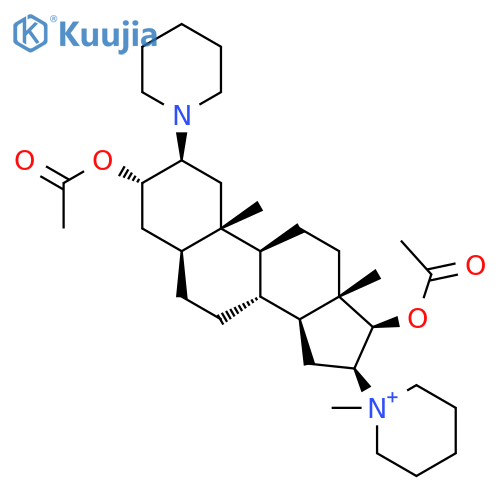

Vecuronium Bromide structure

商品名:Vecuronium Bromide

Vecuronium Bromide 化学的及び物理的性質

名前と識別子

-

- Vecuronium Bromide

- Norcuron

- (+)-1-(3,17-Diacetoxy-2-piperidino-5-androstan-16-yl)-1-methylpiperidinium bromide

- Vecuronium Bromide Hydrate

- Vecuronium (bromide)

- VECURONIUM BROMIDE, EP

- 1-(3,17-Diacetoxy-2-piperidino-5-androstan-16-yl)-1-methylpiperidinium bromide

- 1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-piperidinium bromide

- 1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide Hydrate

- ORG NC 45

- vAcuronium

- MLS001424317

- D00767

- VECURONIUM BROMIDE [VANDF]

- PIPERIDINIUM, 1-((2.BETA.,3.ALPHA.,5.ALPHA.,16.BETA.,17.BETA.)-3,17-BIS(ACETYLOXY)-2-(1-PIPERIDINYL)ANDROSTAN-16-YL)-1-METHYL-, BROMIDE

- Vecuronium for system suitability, European Pharmacopoeia (EP) Reference Standard

- PANCURONIUM BROMIDE IMPURITY, VECURONIUM BROMIDE - [USP IMPURITY]

- 7E4PHP5N1D

- 1-((2S,3S,5S,10S,13S,16S,17R)-3,17-Diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-iumbromide

- VECURONIUM BROMIDE [EP MONOGRAPH]

- vecuronio bromuro

- AKOS007930694

- Bromide, Vecuronium

- VECURONIUM BROMIDE [MI]

- VECURONIUM BROMIDE (USP MONOGRAPH)

- NC-45

- Q27108523

- Vecuronii bromidum (INN-Latin)

- NCGC00167467-01

- VECURONIUM BROMIDE (MART.)

- Tox21_112471

- CCG-101147

- AC-2000

- 1-[(2Beta,3Alpha,5Alpha,16Beta,17Beta)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide hydrate

- M03AC03

- EN300-122368

- Musculax

- Piperidinium, 1-(3-alpha,17-beta-diacetoxy-2-beta-piperidino-5-alpha-androstan-16-beta-yl)-1-methyl-, bromide

- HMS2052I21

- 1-(3alpha,17beta-bis(acetoxy)-2beta-(1-piperidinyl)-5alpha-androstan-16beta-yl)-1-methylpiperidinium bromide

- Piperidinium, 1-((2beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl)-1-methyl-, bromide

- 5alpha-Androstan-3alpha,17beta-diol, 16beta-pipecolinio-2beta-piperidino-,bromide,diacetate

- HY-B0118A

- VECURONIUM BROMIDE (EP MONOGRAPH)

- Vecuronium Hydrobromide

- PANCURONIUM BROMIDE IMPURITY, VECURONIUM BROMIDE-(USP IMPURITY)

- VECURONIUM BROMIDE [USP MONOGRAPH]

- Vecuronium bromide, European Pharmacopoeia (EP) Reference Standard

- vecronium bromide

- HMS3715L15

- Bromure de vecuronium [INN-French]

- EINECS 256-723-9

- (2beta,3alpha,5alpha,16beta,17beta)-3,17-bis(acetyloxy)-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane bromide

- VECURONIUM BROMIDE [MART.]

- 1-(3alpha,17beta-Dihydroxy-2beta-piperidino-5alpha-androstan-16beta,5alpha-yl)-1-methylpiperidinium bromide, diacetate

- 1-[(2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methyl-piperidinium bromide

- VECURONIUM BROMIDE [INN]

- BCP06528

- DS-12625

- V0120

- Bromuro de vecuronio

- VECURONIUM BROMIDE [USP-RS]

- VECURONIUM BROMIDE [ORANGE BOOK]

- Vecuronii bromidum

- Bromuro de vecuronio (INN-Spanish)

- SR-01000763634

- Vecuronium for system suitability

- Vecuronium bromide (JAN/USP/INN)

- Q-101014

- [(2S,3S,10S,13S,16S,17R)-17-Acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

- 1-((2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3,17-diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide

- ORG-NC 45

- VECURONIUM BROMIDE [JAN]

- SMR000471625

- VECURONIUM BROMIDE (EP IMPURITY)

- Pancuronium bromide impurity, vecuronium bromide -

- DTXCID003736

- Bromuro de vecuronio [INN-Spanish]

- Bromure de vecuronium

- HMS3884C15

- S1405

- 1-((2S,3S,5S,10S,13S,16S,17R)-3,17-Diacetoxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium bromide

- SCHEMBL22250

- Norcuron (TN)

- NC00397

- 1-[(2beta,3alpha,5alpha,16beta,17beta)-3,17-Bis(acetyloxy)-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium Bromide

- SR-01000763634-3

- Vecuronium Bromide, Pharmaceutical Secondary Standard; Certified Reference Material

- 1-[(1R,2S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-1,7-bis(acetyloxy)-9a,11a-dimethyl-8-(piperidin-1-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-2-yl]-1-methylpiperidin-1-ium bromide

- AKOS005145904

- CHEBI:9940

- Z1541759894

- PANCURONIUM BROMIDE IMPURITY D [EP IMPURITY]

- NS00078739

- CHEMBL1200629

- VECURONIUM BROMIDE [USAN]

- Vecuronium bromide [USAN:USP:INN:BAN:JAN]

- Bromure de vecuronium (INN-French)

- Hydrobromide, Vecuronium

- 1-[3alpha,17beta-bis(acetoxy)-2beta-(1-piperidinyl)-5alpha-androstan-16beta-yl]-1-methylpiperidinium bromide

- UNII-7E4PHP5N1D

- PANCURONIUM BROMIDE IMPURITY D (EP IMPURITY)

- MFCD00867762

- CAS-50700-72-6

- 50700-72-6

- [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide

- Vecuronium bromide, United States Pharmacopeia (USP) Reference Standard

- Vecuronii bromidum [INN-Latin]

- VECURONIUM BROMIDE (USP-RS)

- Vecuronium bromide (USAN:USP:INN:BAN:JAN)

- Tox21_112471_1

- NSC 759184

- DTXSID1023736

- NSC-759184

- Vecuronium for peak identification, European Pharmacopoeia (EP) Reference Standard

- VECURONIUM BROMIDE [WHO-DD]

- (2beta,3alpha,5alpha,16beta,17beta)-3,17-diacetoxy-16-(1-methylpiperidinium-1-yl)-2-(piperidin-1-yl)androstane bromide

- CS-1881

- VECURONIUM BROMIDE [EP IMPURITY]

- NCGC00167467-03

- Vecuronium Bromide?

- GLXC-03043

- [(2S,3S,5S,8R,9S,10S,13S,14S,16S,17S)-17-acetyloxy-10,13-dimethyl-16-(1-methyl-3,4,5,6-tetrahydro-2H-pyridin-1-yl)-2-(1-piperidyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate Bromide

- VEPSYABRBFXYIB-PWXDFCLTSA-M

-

- MDL: MFCD00867762

- インチ: InChI=1S/C34H57N2O4.BrH/c1-23(37)39-31-20-25-12-13-26-27(34(25,4)22-29(31)35-16-8-6-9-17-35)14-15-33(3)28(26)21-30(32(33)40-24(2)38)36(5)18-10-7-11-19-36;/h25-32H,6-22H2,1-5H3;1H/q+1;/p-1/t25-,26+,27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1

- InChIKey: VEPSYABRBFXYIB-PWXDFCLTSA-M

- ほほえんだ: C[C@@]1([C@H]2OC(C)=O)[C@](C[C@@H]2[N+]3(CCCCC3)C)([H])[C@@](CC[C@]4([H])[C@@]5(C[C@H](N6CCCCC6)[C@@H](OC(C)=O)C4)C)([H])[C@]5([H])CC1.[Br-]

計算された属性

- せいみつぶんしりょう: 636.35017g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 回転可能化学結合数: 6

- どういたいしつりょう: 636.35017g/mol

- 単一同位体質量: 636.35017g/mol

- 水素結合トポロジー分子極性表面積: 55.8Ų

- 重原子数: 41

- 複雑さ: 958

- 同位体原子数: 0

- 原子立体中心数の決定: 10

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 2

- 互変異性体の数: 未確定

- 疎水性パラメータ計算基準値(XlogP): 未確定

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: けっしょう

- 密度みつど: ==

- ゆうかいてん: 227-234°C

- ふってん: No data available

- フラッシュポイント: No data available

- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 46 mg/ml (72.13 mm) * "≥" means soluble, but saturation unknown

- PSA: 55.84000

- LogP: 2.86660

- マーカー: 9941

- ようかいせい: 未確定

- じょうきあつ: No data available

- ひせんこうど: +31.0 to +34.0° (c=1, 0.05mol/L HCl)

Vecuronium Bromide セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S26; S37/39

- RTECS番号:TN4875000

-

危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- セキュリティ用語:26-37/39

- リスク用語:R36/37/38

- どくせい:LD50 in mice: 0.061 mg/kg i.v. (Buckett)

Vecuronium Bromide 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Vecuronium Bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DCAPI1202-1 g |

Vecuronium Bromide |

50700-72-6 | 1g |

$1000.0 | 2022-02-28 | ||

| Enamine | EN300-122368-0.1g |

1-[(1R,2S,3aS,3bR,5aS,7S,8S,9aS,9bS,11aS)-1,7-bis(acetyloxy)-9a,11a-dimethyl-8-(piperidin-1-yl)-hexadecahydro-1H-cyclopenta[a]phenanthren-2-yl]-1-methylpiperidin-1-ium bromide |

50700-72-6 | 95% | 0.1g |

$497.0 | 2023-11-13 | |

| Cooke Chemical | A8364412-25MG |

Vecuronium Bromide |

50700-72-6 | ≥99% | 25mg |

RMB 23.20 | 2025-02-21 | |

| LKT Labs | V1810-100 mg |

Vecuronium Bromide |

50700-72-6 | ≥98% | 100MG |

$388.90 | 2023-07-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V859232-250mg |

Vecuronium bromide |

50700-72-6 | ≥98% | 250mg |

¥88.00 | 2022-09-28 | |

| TRC | V102500-50mg |

Vecuronium Bromide |

50700-72-6 | 50mg |

$ 136.00 | 2023-04-16 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1594-100 mg |

Vecuronium bromide |

50700-72-6 | 99.63% | 100MG |

¥987.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1594-1 mL * 10 mM (in DMSO) |

Vecuronium bromide |

50700-72-6 | 99.63% | 1 mL * 10 mM (in DMSO) |

¥396.00 | 2022-04-26 | |

| FUJIFILM | 223-01811-10mg |

Vecuronium Bromide |

50700-72-6 | 10mg |

JPY 6700 | 2023-09-15 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001862 |

Vecuronium Bromide |

50700-72-6 | European Pharmacopoeia (EP) Reference Standard | ¥2919.71 | 2022-02-23 |

Vecuronium Bromide サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:50700-72-6)维库溴铵

注文番号:LE1603699

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:29

価格 ($):discuss personally

Vecuronium Bromide 関連文献

-

Kazuki Yamamoto,Nao Yamaoka,Yu Imaizumi,Takunori Nagashima,Taiki Furutani,Takuji Ito,Yohei Okada,Hiroyuki Honda,Kazunori Shimizu Lab Chip 2021 21 1897

-

2. Molecular structure of vecuronium bromide, a neuromuscular blocking agent. Crystal structure, molecular mechanics and NMR investigationsHuub Kooijman,Vincent J. van Geerestein,Paul van der Sluis,Jan A. Kanters,Jan Kroon,Carel W. Funke,Jan Kelder J. Chem. Soc. Perkin Trans. 2 1991 1581

-

Goksu Ozcelikay,Ahmet Cetinkaya,Esen Bellur Atici,Sibel A. Ozkan Anal. Methods 2023 15 2309

-

4. Index pages

-

Dmitriy N. Shurpik,Olga A. Mostovaya,Denis A. Sevastyanov,Oksana A. Lenina,Anastasiya S. Sapunova,Alexandra D. Voloshina,Konstantin A. Petrov,Irina V. Kovyazina,Peter J. Cragg,Ivan I. Stoikov Org. Biomol. Chem. 2019 17 9951

50700-72-6 (Vecuronium Bromide) 関連製品

- 667-83-4(Pantothenyl ethyl ether)

- 134-36-1(Erythromycin propionate)

- 643-22-1(Erythromycin Stearate/Palmitate)

- 119302-24-8((2b,3a,5a,16b,17b)-17-Acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane)

- 114-07-8(Erythromycin)

- 43021-45-0(dacuronium)

- 125-12-2(isobornyl acetate)

- 466-26-2(Neoline)

- 667-84-5(DL-Ethyl-panthenol)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:50700-72-6)Vecuronium bromide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:50700-72-6)Vecuronium bromide

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ